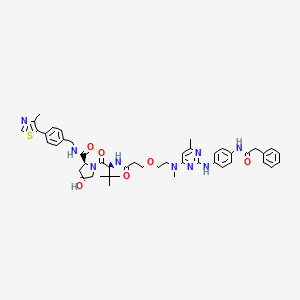
PROTAC TG2 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of PROTAC TG2 degrader-2 involves several steps, including the preparation of the target protein ligand, the E3 ligase ligand, and the linker that connects these two components. The synthetic routes and reaction conditions for these steps are typically optimized to ensure high yield and purity of the final product . Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to maintain consistency and efficacy .
化学反応の分析
PROTAC TG2 degrader-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Ovarian Cancer Treatment
Research indicates that PROTAC TG2 degrader-2 significantly inhibits cell migration and reduces TG2 levels in ovarian cancer cell lines, such as OVCAR5 and SKOV3. In vitro studies demonstrate that treatment with this compound leads to:
- Decreased TG2 Levels : The compound reduces TG2 levels in a concentration-dependent manner within 6 hours of treatment .
- Inhibition of Cell Migration : In wound-healing and transwell migration assays, this compound effectively inhibits the migration of ovarian cancer cells, highlighting its potential as an anti-metastatic agent .
Mechanistic Studies
The degradation of TG2 by this compound is confirmed to be proteasome-dependent. Studies using proteasome inhibitors demonstrate that blocking proteasome activity prevents the degradation of TG2, affirming the mechanism of action .
Case Studies
作用機序
The mechanism of action of PROTAC TG2 degrader-2 involves the recruitment of an E3 ubiquitin ligase to the target protein TG2. This recruitment leads to the ubiquitination of TG2, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell . This catalytic mechanism of action distinguishes this compound from classical inhibitors, which typically have a one-to-one relationship with their target proteins .
類似化合物との比較
PROTAC TG2 degrader-2 is unique in its selective targeting and degradation of TG2. Similar compounds include other PROTACs that target different proteins, such as BET protein degraders and BCL6 degraders . These compounds share a similar mechanism of action but differ in their target proteins and specific applications. The uniqueness of this compound lies in its ability to specifically degrade TG2, making it a valuable tool for ovarian cancer research .
生物活性
Introduction
PROTAC (Proteolysis Targeting Chimeras) technology has emerged as a revolutionary approach in drug discovery, particularly for targeting proteins involved in various diseases, including cancer. One such compound, PROTAC TG2 Degrader-2 , specifically targets tissue transglutaminase (TG2), a multifunctional enzyme implicated in cancer progression and metastasis. This article explores the biological activity of this compound, including its mechanism of action, efficacy in reducing TG2 levels, and its impact on ovarian cancer cell behavior.
TG2 plays a critical role in cell adhesion, migration, and extracellular matrix remodeling. By employing PROTAC technology, TG2 Degrader-2 functions by engaging the ubiquitin-proteasome system to induce the degradation of TG2. The compound is designed to bind to both TG2 and an E3 ubiquitin ligase (specifically VHL), leading to ubiquitination and subsequent proteasomal degradation of TG2. This targeted degradation not only reduces the levels of TG2 but also inhibits its pro-tumorigenic functions.
Key Features of this compound
- Target Protein : Tissue Transglutaminase (TG2)
- E3 Ligase : Von Hippel-Lindau (VHL)
- Mechanism : Proteasome-dependent degradation
- Impact on Cancer : Reduces cell adhesion and migration
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound effectively reduces TG2 levels in ovarian cancer cell lines OVCAR5 and SKOV3. The degradation of TG2 was confirmed through various assays:
- Cell Viability Assays : Treatment with PROTACs did not induce significant cell death, indicating that the reduction in TG2 levels does not compromise cell viability under the tested conditions.
- Wound Healing Assays : Both OVCAR5 and SKOV3 cells treated with this compound exhibited significantly reduced migration capabilities compared to untreated controls. This was quantified using scratch assays, where a marked decrease in wound closure was observed.
- Transwell Migration Assays : Similar results were obtained from transwell migration assays, further supporting the role of TG2 in promoting cancer cell motility.
Data Table: Summary of Experimental Results
| Experiment Type | Cell Line | Treatment Duration | Observations |
|---|---|---|---|
| Cell Viability Assay | OVCAR5 | 5 days | No significant cell death observed |
| Wound Healing Assay | OVCAR5 | 24 hours | Reduced migration (p < 0.05) |
| Transwell Migration Assay | SKOV3 | 24 hours | Inhibited migration |
Binding Affinity Studies
Binding studies using isothermal titration calorimetry (ITC) revealed that this compound has a decreased binding affinity compared to its parental inhibitor MT4, indicating that while it is effective at degrading TG2, modifications for improved potency may be necessary.
Case Study: Ovarian Cancer
A pivotal study focused on the application of this compound in ovarian cancer demonstrated its potential as a therapeutic agent. By successfully degrading TG2, the compound showed promise in inhibiting tumor growth and metastasis.
Findings:
- Tumor Growth Reduction : In preclinical models, treatment with PROTAC led to a significant reduction in tumor size.
- Metastatic Potential : The ability to inhibit cell migration suggests that PROTAC could reduce the metastatic spread of ovarian cancer cells.
特性
分子式 |
C47H57N9O6S |
|---|---|
分子量 |
876.1 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57N9O6S/c1-30-24-39(53-46(50-30)52-36-18-16-35(17-19-36)51-41(59)25-32-10-8-7-9-11-32)55(6)21-23-62-22-20-40(58)54-43(47(3,4)5)45(61)56-28-37(57)26-38(56)44(60)48-27-33-12-14-34(15-13-33)42-31(2)49-29-63-42/h7-19,24,29,37-38,43,57H,20-23,25-28H2,1-6H3,(H,48,60)(H,51,59)(H,54,58)(H,50,52,53)/t37-,38+,43-/m1/s1 |
InChIキー |
MDPJATLSGOIBLN-GJIZVKDCSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















